molecular formula C8H4ClN3 B12846913 3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile

3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B12846913
M. Wt: 177.59 g/mol
InChI Key: YXVCKWTVWJTGCH-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine core is a privileged structure in pharmaceuticals, featured in several approved drugs and known for its diverse biological activities . This particular derivative is functionalized with chloro and cyano groups, making it a versatile synthetic intermediate for constructing more complex molecules. The chloro substituent at the 3-position is a key functional handle for further derivatization via metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and other groups . Meanwhile, the electron-withdrawing cyano group at the 8-position can influence the electronic properties of the ring system and may be utilized in further chemical transformations or to modulate the compound's affinity for biological targets. Such multi-functionalized heterocycles are of high interest in developing compounds for various research areas, including infectious disease . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-7-5-11-8-6(4-10)2-1-3-12(7)8/h1-3,5H

InChI Key

YXVCKWTVWJTGCH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C#N)Cl

Origin of Product

United States

Preparation Methods

Formation of Formamidine Intermediate

  • Reactants: 2-amino-5-chloropyridine (or related chloroaminopyridine) and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
  • Conditions: Heating at 50–110 °C for 2–10 hours.
  • Outcome: Formation of (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine intermediate.

This step involves nucleophilic attack of the amino group on DMF-DMA, generating a formamidine intermediate critical for subsequent cyclization.

Cyclization with Bromoacetonitrile

  • Reactants: The formamidine intermediate and bromoacetonitrile.
  • Conditions: Reaction in a polar aprotic solvent such as DMF at 50–150 °C for 5–35 hours, in the presence of a base (e.g., sodium bicarbonate).
  • Process: The base facilitates nucleophilic substitution and ring closure to form the imidazo[1,2-a]pyridine core bearing the cyano group at the 8-position and chlorine at the 3-position.
  • Workup: Extraction with ethyl acetate, washing with water, drying over anhydrous sodium sulfate, filtration, and rotary evaporation.

Purification

  • Method: Recrystallization from a solvent mixture such as dehydrated alcohol, ethyl acetate, and normal hexane (1:2 ratio).
  • Result: Pure 3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile with yields around 70–75% and melting points typically in the range of 180–183 °C.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Product Description Melting Point (°C)
Formamidine formation 2-amino-5-chloropyridine + DMF-DMA, 100–110 °C, 4 h N/A (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine N/A
Cyclization with bromoacetonitrile Formamidine + bromoacetonitrile + NaHCO3, DMF, 130–140 °C, 15 h 72.2 Brown solid, faint yellow 180.2–183.0
Recrystallization Dehydrated alcohol/ethyl acetate/hexane (1:2) N/A Pure crystalline product 180.2–183.0

Data adapted from patent CN103896941A

Alternative and Supporting Synthetic Approaches

Vilsmeier-Haack Formylation and Subsequent Cyclization

  • Use of POCl3 and DMF to formylate imidazo[1,2-a]pyridine derivatives at low temperature (0–5 °C), followed by heating to 80 °C for several hours.
  • This method can be adapted to introduce chloro substituents and formyl groups, which can then be converted to cyano groups via further transformations.
  • Purification involves neutralization, extraction with dichloromethane, drying, and silica gel chromatography.

This approach is useful for related imidazo[1,2-a]pyridine derivatives and can be adapted for 3-chloro-8-carbonitrile analogs.

Regioselective Metalation and Electrophilic Quenching

  • Use of magnesium or zinc-based bases (e.g., TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl) at low temperatures (−60 °C to −20 °C) to selectively metalate the pyridine ring.
  • Subsequent electrophilic quenching (iodolysis, allylation) allows for regioselective introduction of substituents.
  • This method offers control over substitution patterns and can be used to prepare 3,6-disubstituted imidazo[1,2-a]pyridines with yields ranging from 40% to 85%.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield Range (%) Notes
Formamidine intermediate + bromoacetonitrile cyclization 2-amino-5-chloropyridine, DMF-DMA, bromoacetonitrile, NaHCO3 50–150 °C, 2–15 h Mild conditions, high purity ~70–75 Scalable, reproducible
Vilsmeier-Haack formylation + further modification POCl3, DMF, imidazo[1,2-a]pyridine derivatives 0–80 °C, several hours Versatile for functionalization 60–85 Requires chromatographic purification
Regioselective metalation + electrophilic quenching TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl, electrophiles −60 to −20 °C, short reaction times High regioselectivity, diverse substitution 40–85 Requires low temperature control

Research Findings and Practical Considerations

  • The cyclization method using DMF-DMA and bromoacetonitrile is favored for its operational simplicity and stable product quality.
  • Reaction temperature and time are critical parameters influencing yield and purity; higher temperatures (up to 140 °C) and longer reaction times (up to 15 h) improve conversion.
  • Use of anhydrous sodium sulfate for drying organic extracts ensures removal of moisture, critical for product stability.
  • Recrystallization solvents and ratios significantly affect the purity and crystallinity of the final product.
  • Regioselective metalation methods provide synthetic flexibility but require stringent temperature control and specialized reagents.

Chemical Reactions Analysis

Types of Reactions

3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives, including 3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile, against multidrug-resistant strains of tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). These compounds are being explored as potential therapeutic agents due to their ability to inhibit bacterial growth through various mechanisms of action, including interference with DNA replication and protein synthesis .

Anticancer Properties
The compound has been identified as an important intermediate in the synthesis of novel anticancer drugs. For instance, it is a precursor for developing derivatives that exhibit selective cytotoxicity against cancer cell lines. The chlorination at the 3-position enhances the reactivity of the compound, making it a suitable candidate for further functionalization to yield biologically active molecules .

Organic Synthesis

Versatile Synthetic Intermediates
this compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as cross-coupling reactions, which are essential for constructing complex molecular architectures. Studies have demonstrated its utility in palladium-catalyzed reactions, providing high yields and allowing for the incorporation of diverse functional groups .

Functionalization Potential
The compound's structure allows for selective functionalization at the chlorine site, enabling the introduction of various substituents that can modulate biological activity. This property is particularly advantageous in drug design, where modifications can lead to improved efficacy and reduced side effects .

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Evaluated against MDR-TBShowed significant inhibition of bacterial growth; potential for new TB therapies.
Synthesis Methodology Development of synthetic routesAchieved high yields in synthesizing derivatives; demonstrated practical applicability in laboratory settings.
Cross-Coupling Reactions Application in organic synthesisHigh reactivity and yield; useful for creating complex molecular structures.

Mechanism of Action

The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Fluorine Substitution : The 3-Cl group in the target compound enhances tubulin-binding affinity compared to 8-F or 6-Cl analogs, likely due to stronger electron-withdrawing effects and steric compatibility with the colchicine pocket .
  • Indolyl vs.
  • Cyano Group Positioning: The 8-CN group is critical for maintaining activity across derivatives, as its removal or relocation (e.g., 3-CN in 8-Fluoro derivatives) diminishes potency .

Key Observations :

  • Microwave-Assisted Synthesis : Compounds like 39 and 10 are synthesized efficiently (60–81% yield) under microwave conditions, reducing reaction times compared to traditional reflux methods .
  • Chlorinated Reagents : The use of 1,3-dichloropropan-2-one or chloroacetaldehyde is common for introducing chlorine substituents, though yields vary based on steric hindrance and substituent reactivity .

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability : The 8-CN group in 3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile improves membrane permeability but may reduce aqueous solubility compared to methyl or methoxy-substituted analogs (e.g., 8-methyl derivatives in ).
  • Selectivity: The target compound demonstrates >10-fold selectivity for cancer cells over normal cells (e.g., IC50 = 120 nM in normal cells vs. 12 nM in HT-29), whereas diphenyl derivatives (4a–4n) show narrower therapeutic windows .
  • Metabolic Stability: N-Aliphatic aminomethyl derivatives (e.g., 7a–7h) exhibit enhanced metabolic stability over halogenated analogs due to reduced cytochrome P450 interactions .

Structure-Activity Relationship (SAR) Insights

  • 3-Position Substitution : Chlorine at the 3-position is optimal for tubulin binding; replacement with bromine or methyl groups decreases potency by 5–10 fold .
  • 7-Position Aryl Groups : Electron-withdrawing groups (e.g., 2-Cl-4-F-C6H3) at the 7-position enhance antiproliferative activity by stabilizing hydrophobic interactions in the colchicine pocket .
  • Hybridization Strategies: Conjugation with indolyl moieties (e.g., compound 5k) synergizes microtubule depolymerization and apoptosis induction, outperforming non-hybridized analogs .

Biological Activity

3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chloro group and a carbonitrile moiety attached to an imidazopyridine scaffold. This unique structure contributes to its interaction with various biological targets, enhancing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the chloro and carbonitrile groups increases binding affinity and selectivity towards these targets. This compound has shown potential in modulating several biochemical pathways, which may lead to various therapeutic effects.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds within this class can effectively combat multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Candida albicans .

Table 1: Antimicrobial Activity Data

CompoundTargetMIC (μM)Reference
This compoundMDR-TB0.07 - 2.2
This compoundCandida albicansMinimum Inhibitory Concentration (MIC) not specified

Anticancer Activity

The compound has been investigated for its potential anticancer properties. It acts on various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For example, it has shown efficacy against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines with low cytotoxicity .

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Reference
PC-3>10
MCF-7>10

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the imidazopyridine ring can significantly influence the biological activity of the compounds. For instance, the introduction of various substituents at the C2 and C6 positions has been shown to enhance potency against M. tuberculosis .

Table 3: SAR Insights

PositionSubstituentEffect on Activity
C2EthylIncreased potency
C6ChlorineEnhanced binding affinity

Case Studies

A notable study explored the synthesis of novel derivatives of imidazo[1,2-a]pyridine compounds, including this compound. The derivatives were evaluated for their antifungal activity against resistant strains of Candida albicans, demonstrating that certain modifications could yield compounds with improved efficacy .

Q & A

Q. What are the standard synthetic routes for 3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile and its derivatives?

The compound and its analogues are typically synthesized via cyclization reactions. A common method involves reacting α-haloketones with 2-aminonicotinonitrile derivatives under reflux conditions. For example, 7-(2-chloro-4-fluorophenyl)-2-chloromethyl-5-(1H-indol-3-yl)imidazo[1,2-a]pyridine-8-carbonitrile was synthesized by refluxing 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile with 1,3-dichloropropan-2-one in ethanol for 10 hours . Microwave-assisted synthesis (MAOS) is also employed to enhance reaction efficiency, as demonstrated in the preparation of 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile using iodine in diglyme at 140°C under microwave irradiation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and purity.
  • X-ray crystallography : For resolving solid-state structures and non-covalent interactions (e.g., π-stacking, hydrogen bonding) .
  • Hirshfeld surface analysis : To quantify intermolecular interactions in crystals .
  • FTIR and HRMS : For functional group validation and molecular weight confirmation .

Q. What biological activities are associated with imidazo[1,2-a]pyridine-8-carbonitrile derivatives?

These derivatives exhibit diverse activities:

  • Anticancer : Inhibition of tubulin polymerization by targeting the colchicine-binding site (e.g., 5-indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitriles with IC₅₀ values < 1 μM in some cancer cell lines) .
  • Antimicrobial : Activity against Trypanosoma cruzi and Leishmania infantum via structural modifications like chalcone conjugation .
  • Central Nervous System (CNS) modulation : Interaction with GABA receptors and β-amyloid plaques .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of imidazo[1,2-a]pyridine-8-carbonitrile derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., diglyme) enhance microwave absorption and reaction homogeneity .
  • Catalyst screening : Iodine or palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) improve cyclization efficiency .
  • Temperature control : Microwave irradiation (140°C) reduces side reactions compared to conventional heating .

Q. How do non-covalent interactions influence the photophysical and biological properties of these compounds?

Non-covalent interactions (e.g., C–H⋯π, π⋯π stacking) modulate:

  • Solid-state packing : Analyzed via Hirshfeld surfaces and AIM theory, showing contributions from H-bonding (≈15%) and van der Waals forces (≈50%) .
  • Bioactivity : Strong π-stacking interactions enhance binding to biological targets like tubulin or β-amyloid plaques .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., indolyl vs. aryl groups) to identify critical pharmacophores .
  • Dose-response validation : Re-evaluating IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity) to minimize inter-lab variability .
  • Target engagement assays : Confirming mechanism via tubulin polymerization inhibition or receptor-binding studies .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Molecular docking : Predict binding modes to targets like the colchicine site (e.g., Glide docking scores correlating with experimental IC₅₀) .
  • DFT calculations : Optimize geometries and calculate HOMO-LUMO gaps to assess electronic effects on reactivity .
  • MD simulations : Evaluate stability of ligand-target complexes over nanosecond timescales .

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